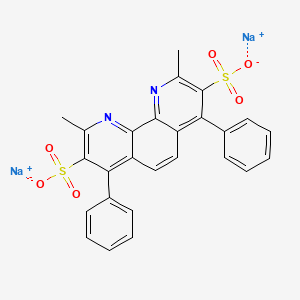

Disodium bathocuproine disulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Disodium bathocuproine disulfonate is an organic compound widely used in biochemical and analytical applications. It is known for its high sensitivity as a colorimetric reagent for copper ions. The compound has a bright yellow color and absorbs light at specific wavelengths, making it suitable for detecting and quantifying trace amounts of copper .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Disodium bathocuproine disulfonate is synthesized through a multi-step process involving the sulfonation of bathocuproine. The reaction typically involves the use of sulfuric acid and other sulfonating agents under controlled conditions to introduce sulfonate groups into the bathocuproine molecule .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactions followed by purification steps. The crude product is dissolved in water and precipitated by adding ethanol. The purified reagent is obtained by careful evaporation of the filtrate .

Análisis De Reacciones Químicas

Types of Reactions: Disodium bathocuproine disulfonate primarily undergoes complexation reactions with metal ions, particularly copper ions. It forms stable complexes with both Cu+ and Cu2+ ions .

Common Reagents and Conditions: The compound is often used in the presence of copper salts and other metal ions. The reactions are typically carried out in aqueous solutions under controlled pH conditions to ensure optimal complex formation .

Major Products Formed: The major products formed from the reactions of this compound are the metal complexes, such as the Cu+-bathocuproine disulfonate complex. These complexes are highly stable and can be used for various analytical purposes .

Aplicaciones Científicas De Investigación

Disodium bathocuproine disulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a colorimetric reagent for the detection and quantification of copper ions in various samples.

Biology: The compound is used to study the role of copper ions in biological processes.

Medicine: this compound is employed in diagnostic assays to measure copper levels in biological samples.

Industry: The compound is used in environmental monitoring to detect copper contamination in water sources.

Mecanismo De Acción

Disodium bathocuproine disulfonate acts as a chelating agent, binding to copper ions to form stable complexes. This binding prevents the copper ions from participating in other chemical reactions, thereby inhibiting their catalytic activity. The compound’s ability to form complexes with copper ions is utilized in various analytical and diagnostic applications .

Comparación Con Compuestos Similares

- Bathocuproine

- Bathophenanthroline disulfonate

- Neocuproine

Comparison: Disodium bathocuproine disulfonate is unique due to its high sensitivity and specificity for copper ions. Unlike other similar compounds, it forms highly stable complexes with both Cu+ and Cu2+ ions, making it particularly valuable for trace analysis and environmental monitoring .

Propiedades

Fórmula molecular |

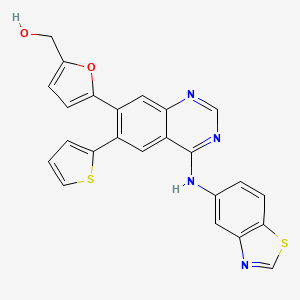

C26H18N2Na2O6S2 |

|---|---|

Peso molecular |

564.5 g/mol |

Nombre IUPAC |

disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate |

InChI |

InChI=1S/C26H20N2O6S2.2Na/c1-15-25(35(29,30)31)21(17-9-5-3-6-10-17)19-13-14-20-22(18-11-7-4-8-12-18)26(36(32,33)34)16(2)28-24(20)23(19)27-15;;/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |

Clave InChI |

RNGKZLRAVYPLJC-UHFFFAOYSA-L |

SMILES canónico |

CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391065.png)

![[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin](/img/structure/B12391071.png)

![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-[1-[(4-chlorophenyl)methyl]triazol-4-yl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12391099.png)

![(3aR,4S,6aR)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-4-carboxylic acid](/img/structure/B12391126.png)

![2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B12391128.png)

![2,2-dichloroacetic acid;[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B12391135.png)